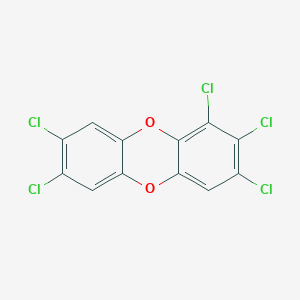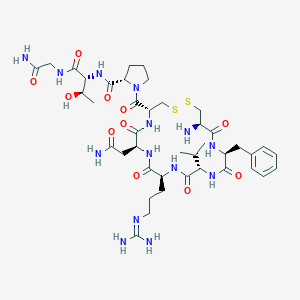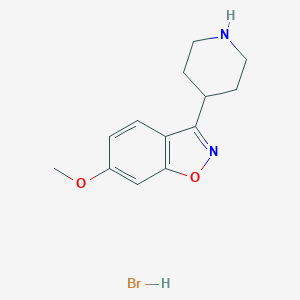
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide
Overview
Description
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PBOX-15 and is used in various scientific research studies due to its unique properties.
Mechanism Of Action
The mechanism of action of PBOX-15 involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. PBOX-15 has been shown to inhibit the activity of protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PBOX-15 has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.
Biochemical And Physiological Effects
PBOX-15 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators in animal models of inflammatory diseases. It has also been found to increase the levels of dopamine in the brain, which is important for the treatment of neurodegenerative diseases. In addition, PBOX-15 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the treatment of cancer.
Advantages And Limitations For Lab Experiments
PBOX-15 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of PBOX-15 in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects can be cell-type dependent, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of PBOX-15. One potential direction is the development of PBOX-15 derivatives that have improved solubility and bioavailability. Another potential direction is the study of PBOX-15 in combination with other drugs or therapies to enhance its therapeutic effects. In addition, the study of PBOX-15 in animal models of other diseases, such as Alzheimer's disease, could provide further insight into its potential therapeutic applications.
Scientific Research Applications
PBOX-15 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. PBOX-15 has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, PBOX-15 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLJSLRWXLGBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517445 | |
| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide | |
CAS RN |
84163-17-7 | |
| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

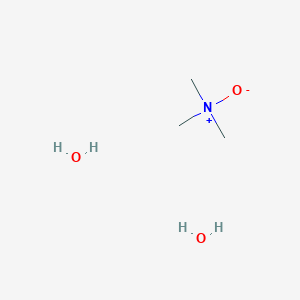
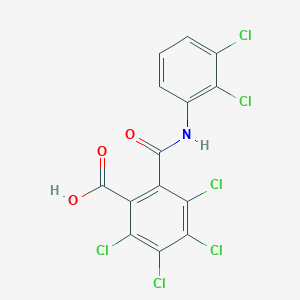
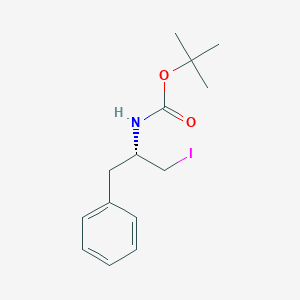
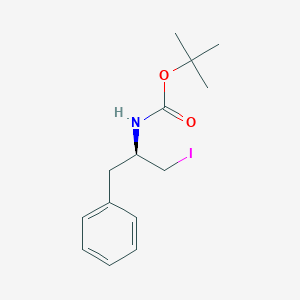
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

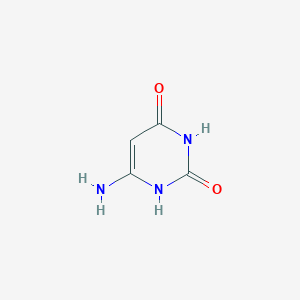
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
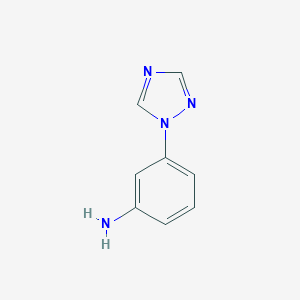
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)


